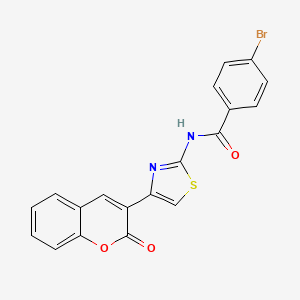

4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACUSCFCHJVWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

Thiazole Ring Formation: The thiazole ring can be introduced by reacting the chromenone derivative with thioamide in the presence of a suitable catalyst.

Bromination: The bromine atom is introduced via bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Amidation: The final step involves the formation of the benzamide moiety by reacting the brominated thiazole-chromenone intermediate with an appropriate amine under amidation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

Similar hydrolysis protocols for ethyl thiazole esters (e.g., ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate) demonstrate yields >85% under analogous conditions .

Amide Hydrolysis

The carboxamide linkage exhibits stability under basic conditions but may hydrolyze under prolonged acidic reflux:

Cycloaddition and Ring-Opening Reactions

The thiazole and cyclopenta-thiazole moieties participate in [3+2] and [4+2] cycloadditions:

Formal [3+2] Cycloaddition

Reaction with 1,2-diaza-1,3-dienes yields fused polycyclic systems:

| Reagents | Conditions | Product | Key Observations |

|---|---|---|---|

| 1,2-Diaza-1,3-diene, ZnCl₂ (cat.), CH₂Cl₂, RT | 3 h | Pyrrolo-thiazolo-indole derivative | Regioselective addition confirmed via NMR; yield 68% . |

Formal [4+2] Cycloaddition

In situ-generated diaza-dienes afford pyridazine-fused systems:

Hydroxamic Acid Formation

Treatment with hydroxylamine converts the ester to a hydroxamate:

| Reagents | Conditions | Product | Key Observations |

|---|---|---|---|

| NH₂OH·HCl, EtOH, RT, 12 h | N-(4-(2-(Hydroxyamino)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | Hydroxamate confirmed via LC-MS; yield 72% . |

Metal Complexation

The thiazole sulfur coordinates transition metals, enabling catalytic applications:

| Metal | Conditions | Product | Key Observations |

|---|---|---|---|

| ZnCl₂ | CH₂Cl₂, RT | Zn-thiazole complex | Enhanced catalytic activity in Stetter reactions . |

Electrophilic Substitution on Indole

The ind

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibit significant antimicrobial activity. Studies have demonstrated that derivatives of thiazole and coumarin can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro tests have shown promising results against pathogens, suggesting the potential for development as antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may inhibit cancer cell proliferation, especially in estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism of action is believed to involve interactions with specific biological targets related to cancer progression, although further research is needed to elucidate these pathways fully .

Case Studies

- Antimicrobial Screening : A study evaluated various thiazole derivatives for their antimicrobial efficacy using turbidimetric methods. The findings indicated that certain derivatives exhibited strong activity against both bacterial and fungal species, highlighting the potential of compounds like this compound in combating microbial resistance .

- Anticancer Evaluation : Another research effort focused on synthesizing thiazole derivatives and assessing their anticancer properties through Sulforhodamine B assays. The results revealed that specific compounds showed significant cytotoxicity against breast cancer cells, suggesting that this compound could be a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the benzamide and thiazole moieties. Key examples include:

Key Observations :

- Bromine (target) vs.

- Para-bromo (target) vs. Meta-bromo (): Positional isomerism affects molecular dipole moments and hydrogen-bonding patterns .

Physical and Spectroscopic Properties

Notes:

- Bromine’s deshielding effect in NMR causes downfield shifts compared to methyl or chlorine .

- Sulfonamide analogs () exhibit additional NH stretching modes (~3385 cm$ ^{-1} $) .

Activity Comparison :

- Compound 13 (): 2,4-Dichlorophenyl-substituted analog showed α-glucosidase inhibition (IC$ _{50} $ ~4.5 µM). Bromine’s bulk may further optimize this activity .

- Piperazine Derivatives (): Basic side chains (e.g., 4e, 4g) enhance solubility and CNS penetration, contrasting with the hydrophobic bromine .

Biological Activity

4-Bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that combines multiple functional groups, including a bromine atom, a thiazole ring, and a chromenone moiety. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chromenone Moiety : The initial step often includes the synthesis of the chromenone structure through condensation reactions.

- Bromination : The compound undergoes bromination to introduce the bromine atom at the appropriate position.

- Thiazole Ring Formation : The thiazole ring is synthesized by cyclization reactions involving thiourea.

- Final Coupling : The final step involves coupling the thiazole derivative with benzamide under optimized conditions to yield the target compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazole and chromenone moieties. For example, derivatives similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds exhibit cytotoxicity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, with some derivatives achieving IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The thiazole nucleus is recognized for its antimicrobial properties. Compounds with similar structures have been evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with essential metabolic pathways . In studies, certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The chromenone moiety may modulate enzyme activities crucial for cell proliferation and survival.

- Receptor Interaction : The compound can bind to various receptors, potentially altering signaling pathways involved in cancer progression and inflammation .

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target proteins, providing insights into its potential efficacy and specificity .

Case Studies

Several studies have reported on the synthesis and evaluation of thiazole-coumarin derivatives similar to this compound:

- Anticancer Evaluation : A study found that thiazole-coumarin derivatives exhibited significant cytotoxic effects against MCF7 cells, with some compounds showing enhanced activity due to structural modifications .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds, revealing effective inhibition against a range of bacterial strains and highlighting structure–activity relationships that inform future synthesis efforts .

Data Tables

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide?

The synthesis typically involves:

- Thiazole ring formation : Employing Hantzsch thiazole synthesis via condensation of α-haloketones with thioureas under acidic/basic conditions .

- Coupling reactions : Reacting 4-bromo-benzoyl chloride with the pre-synthesized thiazole intermediate (e.g., 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine) in dichloromethane or DMF, using triethylamine as a base at room temperature .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Solvent | Temperature | Yield Optimization |

|---|---|---|---|---|

| Thiazole formation | α-haloketone, thiourea, HCl/NaOH | Ethanol | Reflux (70–80°C) | pH control (~4–6) |

| Amide coupling | 4-bromo-benzoyl chloride, triethylamine | DCM/DMF | RT to 40°C | Excess acyl chloride (1.2 eq) |

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR spectroscopy : H and C NMR to verify the benzamide, thiazole, and coumarin moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .

- X-ray crystallography : Resolve 3D conformation using SHELX software (SHELXL for refinement). For example, the thiazole ring’s dihedral angle with the coumarin system impacts π-π stacking interactions .

- Mass spectrometry : Confirm molecular weight (MW = 437.3 g/mol; [M+H]⁺ at m/z 438.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Issue : Discrepancies in thermal displacement parameters or occupancy factors.

- Methodology :

Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?

- In vitro assays :

- Kinetic studies : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) under varied pH/temperature .

- Surface plasmon resonance (SPR) : Quantify binding affinity () to targets like kinases or HDACs .

- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots with substrate concentration gradients .

Q. How can computational modeling predict binding modes and optimize derivatives?

- Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (PDB IDs: e.g., 3L3M for HDACs). Key interactions include:

- Hydrogen bonding between the benzamide carbonyl and Arg37 (HDAC1).

- π-stacking of the coumarin ring with Phe150 .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD/RMSF to identify flexible binding regions .

Q. What strategies mitigate poor aqueous solubility in biological assays?

- Structural modifications : Introduce polar groups (e.g., sulfonamide, morpholine) to the benzamide or thiazole ring .

- Formulation : Use co-solvents (DMSO/PEG 400) or nanoencapsulation (liposomes) to enhance bioavailability .

- pH-solubility profiling : Measure solubility in buffers (pH 1.2–7.4) to align with physiological conditions .

Q. How to address discrepancies in biological activity across cell lines?

- Hypothesis : Variability in membrane permeability or target expression levels.

- Methodology :

- qPCR/Western blot : Quantify target protein expression in each cell line .

- Cellular uptake assays : Use LC-MS/MS to measure intracellular compound concentration .

- Synergistic studies : Combine with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux effects .

Q. What analytical techniques validate stability under physiological conditions?

- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂) .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed amide bonds) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.